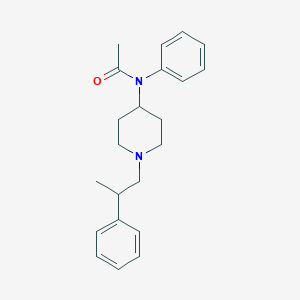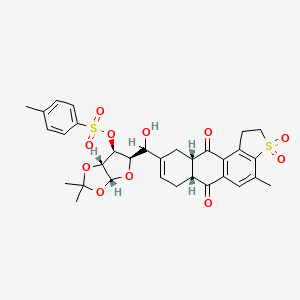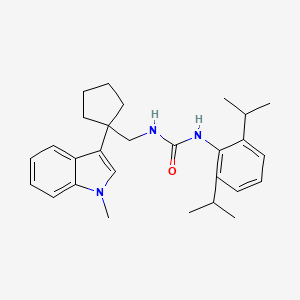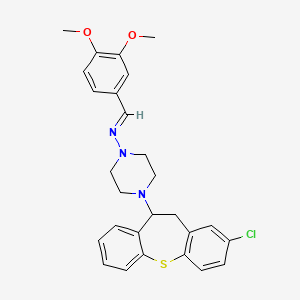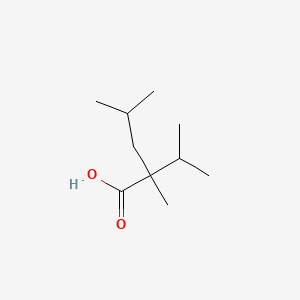
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo(c)thiophene-1(3H),4'-piperidin)-1'-yl)-1-butaneone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone is a complex organic compound that features a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[c]thiophene core: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Spirocyclization: The spiro linkage is formed by reacting the benzo[c]thiophene core with a suitable piperidine derivative under controlled conditions.
Functionalization: Introduction of the 4-fluorophenyl and 3-methylphenyl groups is typically done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Its spiro structure could be useful in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butanone
- 1-(4-Chlorophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone
- 1-(4-Bromophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro and bromo analogs. This makes it particularly interesting for applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
88314-01-6 |
|---|---|
Molekularformel |
C29H30FNOS |
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-[1-(3-methylphenyl)spiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]butan-1-one |
InChI |
InChI=1S/C29H30FNOS/c1-21-6-4-7-23(20-21)28-25-8-2-3-9-26(25)29(33-28)15-18-31(19-16-29)17-5-10-27(32)22-11-13-24(30)14-12-22/h2-4,6-9,11-14,20,28H,5,10,15-19H2,1H3 |
InChI-Schlüssel |
VTNYQPMHIDVCPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2C3=CC=CC=C3C4(S2)CCN(CC4)CCCC(=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


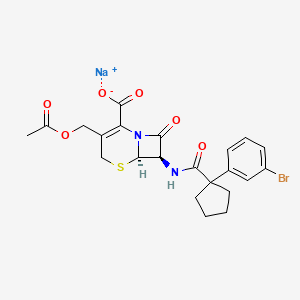

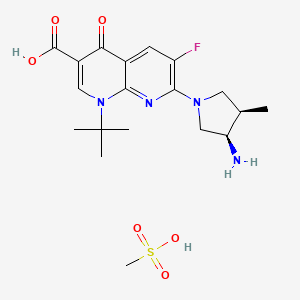
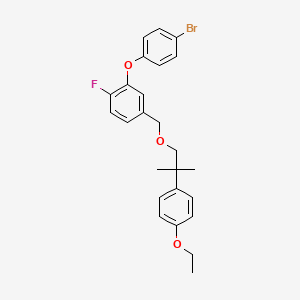
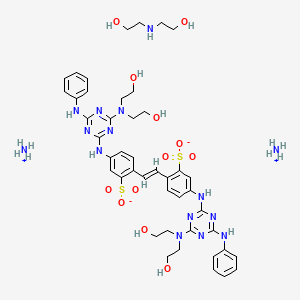


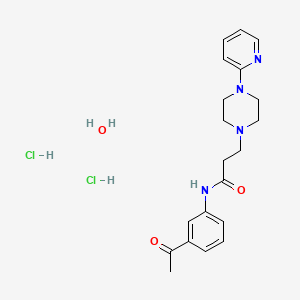
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
